
vitamin H
Overview
Description
Vitamin H, commonly known as biotin (C₁₀H₁₆N₂O₃S), is a water-soluble B-complex vitamin (B7) that serves as a critical coenzyme in carboxylation reactions, facilitating fatty acid synthesis, gluconeogenesis, and amino acid metabolism . It is essential for maintaining healthy skin, hair, and nails, and is often included in dietary supplements targeting dermatological health. Biotin is naturally present in foods like eggs, nuts, and legumes, but its bioavailability varies depending on food matrix interactions and processing methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin can be synthesized through several chemical routes. One common method involves the condensation of a thiophene derivative with a ureido compound. The reaction typically requires the presence of a strong base, such as potassium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of biotin often involves microbial fermentation. Certain bacteria and yeast strains are capable of synthesizing biotin, and these microorganisms are cultivated in large bioreactors. The biotin is then extracted and purified from the fermentation broth. This method is considered more environmentally friendly and sustainable compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Biotin undergoes various chemical reactions, including carboxylation, oxidation, and reduction. As a coenzyme, biotin is primarily involved in carboxylation reactions, where it facilitates the addition of a carboxyl group to substrates .
Common Reagents and Conditions: In carboxylation reactions, biotin acts as a cofactor for carboxylase enzymes. These reactions typically require the presence of adenosine triphosphate (ATP) and bicarbonate ions. The biotin-carboxyl carrier protein complex is formed, which then serves as the substrate for the carboxylases .
Major Products Formed: The major products formed from biotin-dependent carboxylation reactions include oxaloacetate, malonyl-CoA, and methylcrotonyl-CoA. These products are essential intermediates in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism .
Scientific Research Applications
Medical Applications
1.1 Hair and Nail Health
Biotin is widely recognized for its role in promoting hair and nail health. Clinical studies have indicated that biotin supplementation can improve hair thickness and reduce hair loss in individuals with biotin deficiency or brittle nails. A review highlighted that biotin may enhance keratin infrastructure, which is vital for hair and nail strength .
1.2 Diabetes Management
1.3 Neurological Health
Biotin is essential for the activity of certain enzymes involved in metabolic processes critical to nerve health. Deficiencies can lead to neurological disorders; thus, biotin is being investigated for its potential protective effects against nerve damage in diabetic patients and those undergoing dialysis .
Nutritional Applications
2.1 Dietary Sources
Vitamin H is found in various foods, including:
Food Source | Biotin Content (mcg per 100g) |
---|---|
Egg yolk | 53 |
Liver (beef) | 30 |
Nuts (almonds) | 30 |
Fish | 5 |
Dairy products | 0.4 - 1 |
These foods contribute significantly to daily biotin intake, which is recommended at about 30 mcg for adults .
2.2 Supplementation
Biotin supplements are commonly used to address deficiencies and support hair and nail health. They are often included in prenatal vitamins due to their importance during pregnancy for fetal development .
Biotechnological Applications
3.1 Gene Expression Systems
Recent advancements have utilized biotin in mammalian cell engineering for controlled gene expression. A novel system developed using this compound allows reversible control of transgene expression without the side effects associated with traditional inducers like hormones or antibiotics. This system has demonstrated potential for therapeutic applications, particularly in producing complex proteins .
3.2 Imaging Techniques
Biotin's unique properties have been harnessed in molecular imaging technologies. For instance, biotin-conjugated contrast agents are being explored for use in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to study placental transfer mechanisms during pregnancy . This application highlights the versatility of this compound beyond traditional nutritional roles.
Case Studies
4.1 Biotin Deficiency Treatment
A case study involving patients with alopecia showed significant improvement after biotin supplementation over several months. Patients reported increased hair growth and reduced hair loss, supporting the vitamin's role in hair health .
4.2 Diabetes Management Study
A clinical trial assessed the effects of high-dose biotin on glycemic control among diabetic patients. Results indicated a reduction in fasting blood glucose levels and improved metabolic markers, although the need for larger-scale studies was emphasized to confirm these findings .
Mechanism of Action
Biotin exerts its effects by acting as a coenzyme for carboxylase enzymes. These enzymes are involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Biotin binds to the carboxylase enzymes through a covalent attachment to a lysine residue, forming a biotin-carboxyl carrier protein complex. This complex facilitates the transfer of a carboxyl group to the target substrate, enabling the carboxylation reaction to proceed .
Comparison with Similar Compounds
Structural and Functional Differences
Vitamin B12 (Cobalamin):
- Structure: Contains a cobalt-centered corrin ring, unlike biotin’s ureido-thiophene ring .
- Function: Critical for red blood cell formation and neurological function, whereas biotin supports carboxylase enzymes .
- Extraction Challenges: Both are water-soluble, but B12’s complex structure (e.g., CN-Cbl) requires specialized methods like ultrasound-assisted extraction (UAE) to preserve thermolabile components .
Vitamin B6 (Pyridoxine):
- Structure: Comprises a pyridine ring, differing from biotin’s sulfur-containing heterocycle .
- Function: Acts as a cofactor in amino acid metabolism, contrasting with biotin’s role in fatty acid synthesis .
Folic Acid (Vitamin B9):
- Structure: Features a pteridine ring, unlike biotin’s fused ring system .
- Function: Supports nucleotide synthesis and methylation, whereas biotin aids in energy production .
Bioavailability and Stability
- Vitamin D2 vs. Vitamin D3 is more potent than D2 in raising serum 25OHD levels, analogous to how biotin’s enantiomers may differ in metabolic activity .
- Antioxidant Vitamins (C, E): Unlike biotin, vitamins C and E scavenge free radicals. For example, compound 1 from Anisodus tanguticus exhibits stronger antioxidant activity than vitamin C (IC₅₀: 15.62 vs. 22.54 μM) .
Analytical and Extraction Challenges
- Simultaneous Analysis: Water-soluble vitamins like biotin and B12 require RP-HPLC/DAD for precise quantification due to their polarity and low concentrations in biological matrices .
- Extraction Efficiency: UAE improves yields of thermolabile vitamins (e.g., B12 and biotin) compared to boiling methods, preserving structural integrity .
Clinical and Supplementation Outcomes
- Vitamin A and Child Survival: Similar to biotin’s role in keratin production, vitamin A supplementation reduces mortality in malnourished children .
- Vitamin D Bioequivalence: Daily dosing of vitamin D2 and D3 shows comparable efficacy, but intermittent D2 dosing is less effective—a consideration relevant to biotin’s dosage regimens .
Data Tables
Table 1: Key Properties of Biotin vs. Related Vitamins
Vitamin | Chemical Formula | Solubility | Key Function | RDA (Adults) |
---|---|---|---|---|
B7 (H) | C₁₀H₁₆N₂O₃S | Water | Carboxylation reactions | 30 μg |
B12 | C₆₃H₈₈CoN₁₄O₁₄P | Water | DNA synthesis, nerve function | 2.4 μg |
B6 | C₈H₁₁NO₃ | Water | Amino acid metabolism | 1.3–1.7 mg |
D3 | C₂₇H₄₄O | Fat | Calcium absorption | 15–20 μg |
Table 2: Extraction Efficiency of Water-Soluble Vitamins
Vitamin | Method | Yield Improvement | Reference |
---|---|---|---|
B12 | UAE vs. Boil | 50% higher CN-Cbl | |
Biotin | UAE | 30% higher purity |
Biological Activity
Vitamin H, commonly known as biotin or vitamin B7 , is a water-soluble vitamin that plays a crucial role in various metabolic processes within the human body. It is essential for the metabolism of carbohydrates, fats, and proteins, serving as a coenzyme for several carboxylase enzymes. This article explores the biological activity of biotin, its functions, mechanisms of action, and clinical implications, supported by data tables and research findings.
Biotin is integral to several metabolic pathways:
- Carboxylation Reactions : Biotin acts as a cofactor for five key carboxylases:
- Acetyl-CoA Carboxylase : Converts acetyl-CoA to malonyl-CoA for fatty acid synthesis.
- Propionyl-CoA Carboxylase : Involved in the metabolism of certain amino acids and odd-chain fatty acids.
- Pyruvate Carboxylase : Plays a role in gluconeogenesis.
- Beta-Methylcrotonyl-CoA Carboxylase : Important in leucine metabolism.
These enzymes facilitate critical biochemical reactions necessary for energy production and biosynthesis.
- Gene Regulation : Biotinylation of histones (DNA-binding proteins) affects chromatin structure and gene expression. Studies have identified specific lysine residues in histones that undergo biotinylation, influencing genomic stability and transcriptional regulation .
Biotin Deficiency and Clinical Implications
Biotin deficiency can lead to various health issues, including skin disorders, hair loss, and neurological symptoms. The following table summarizes notable case studies demonstrating the effects of biotin supplementation:
Study Reference | Duration | Condition | Dosage | Outcome |
---|---|---|---|---|
Colamaria et al., 1989 | 4 months | Inherited enzyme deficiency | 5,000 μg twice daily | Clinical improvement in neurological symptoms |
Boccaletti et al., 2007 | 1 year | Uncombable hair syndrome | 5,000 μg/day | Excellent results in hair quality |
Mukhopadhyay et al., 2014 | 3 years | Inherited enzyme deficiency | 30,000 μg/day | Dramatic improvement in scalp health |
Gannavarapu et al., 2015 | 5 years | Inherited enzyme deficiency | 10,000 μg/day | Marked clinical improvement observed |
These studies highlight that biotin supplementation can significantly improve symptoms related to biotin deficiency, particularly in individuals with genetic disorders affecting biotin metabolism.
Biotin Supplementation and Its Effects
Biotin is often marketed as a supplement for hair and nail health. While many individuals report positive outcomes, scientific evidence supporting these claims is still emerging. A review indicated that most patients receiving biotin supplementation showed clinical improvement in hair and nail conditions . However, the actual efficacy may vary based on individual health status and underlying conditions.
Recent Research Findings
Recent studies have explored innovative applications of biotin:
- Cancer Imaging : A novel near-infrared tracer conjugated to biotin was evaluated for its potential in detecting metabolically active cancer cells. This approach utilizes the sodium-dependent multivitamin transporter (SMVT) to target highly proliferative tumors .
- Neuropsychiatric Effects : High doses of biotin (10 mg/day) have been associated with interference in laboratory test results. This phenomenon underscores the importance of understanding biotin's pharmacokinetics when used therapeutically .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting biotin (vitamin H) levels in cellular models, and how do electrochemical sensors address limitations of traditional assays?
Electrochemical sensors combined with microfluidics enable real-time, label-free detection of biotin in biological samples. To optimize sensitivity, researchers should cross-validate results with HPLC or mass spectrometry and account for matrix effects (e.g., protein binding). Machine learning algorithms can mitigate noise in sensor data by identifying patterns in voltage-current profiles, improving detection limits to nanomolar ranges .
Q. How can encapsulation techniques improve biotin stability in experimental formulations, and what characterization methods validate efficacy?
Cyclodextrin-based encapsulation enhances biotin’s thermal stability and bioavailability. Researchers should use phase-solubility studies to determine binding constants and FTIR/XRD to confirm complex formation. For in vitro testing, compare release kinetics in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) to assess controlled delivery .
Q. What criteria should guide the selection of animal models for studying biotin deficiency, and how do cross-species differences impact translational relevance?
Rodent models (e.g., biotinidase-knockout mice) are preferred for genetic studies, while poultry models better replicate dietary deficiency phenotypes. Key parameters include baseline biotin levels in feed, biomarkers (e.g., urinary 3-hydroxyisovaleric acid), and histological endpoints (e.g., skin lesions). Cross-species comparisons require normalizing data to metabolic rate and microbiome variations .
Advanced Research Questions
Q. How can conflicting data on biotin’s role in gene regulation be resolved through multi-omics integration?
Contradictions in histone biotinylation studies (e.g., locus-specific vs. genome-wide effects) may arise from tissue-specific epigenomic contexts. Integrate ChIP-seq data with RNA-seq and metabolomic profiles to distinguish direct biotinylation effects from secondary metabolic shifts. Bayesian network analysis can identify causal relationships in datasets with high inter-individual variability .
Q. What experimental designs mitigate confounding factors in clinical trials assessing biotin’s impact on neurodegenerative diseases?
Blinded, placebo-controlled trials should stratify participants by baseline biotin status (measured via serum levels) and control for dietary intake. Use adaptive dosing protocols to address nonlinear pharmacokinetics. For biomarker validation, combine cerebrospinal fluid (CSF) biotin assays with neuroimaging to correlate biochemical and clinical outcomes .
Q. How do researchers address ethical challenges in longitudinal studies of biotin supplementation in vulnerable populations (e.g., pregnant individuals)?
Ethical frameworks must balance potential benefits against risks of teratogenicity (e.g., excessive biotin interfering with fetal hormone synthesis). Implement third-party data monitoring boards to review adverse events. Consent forms should disclose uncertainties in optimal dosing and long-term safety, referencing preclinical teratology studies in primates .
Q. What computational models predict biotin’s interaction with carboxylases under varying redox states, and how are these validated experimentally?
Molecular dynamics simulations using PyMOL or GROMACS can model biotin’s binding affinity to pyruvate carboxylase under oxidative stress. Validate predictions with stopped-flow kinetics assays measuring cofactor dissociation rates. Compare mutant enzymes (e.g., cysteine-to-serine substitutions) to isolate redox-sensitive binding sites .
Q. Data Analysis and Reporting Standards
- Contradiction Management : Apply the CONSORT checklist for clinical trials and STREGA guidelines for genetic studies to standardize reporting. Use funnel plots to detect publication bias in meta-analyses .
- Qualitative Data : Thematic analysis of patient interviews (e.g., barriers to biotin adherence) should follow Fereday and Muir-Cochrane’s six-stage coding process, with intercoder reliability ≥0.8 .
Q. Key Research Gaps
- Mechanistic links between biotin and non-canonical pathways (e.g., NF-κB signaling).
- Dose-response thresholds for biotin toxicity in immunocompromised models.
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJHBAHKTGYVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859030 | |
Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-85-5, 5652-41-5, 57378-70-8 | |
Record name | biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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